molecular formula C19H23N3O2S B2730615 N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 958702-70-0

N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Cat. No.: B2730615
CAS No.: 958702-70-0
M. Wt: 357.47
InChI Key: SLLHFBLDUYEXGX-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a thieno[3,4-c]pyrazole core with a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide: shares similarities with other thieno[3,4-c]pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-7-5-6-10-17(13)22-18(15-11-25(24)12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHFBLDUYEXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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